5'-Ethyl-7'-methyl-1',3'-diazaspiro[cyclopentane-1,2'-tricyclo[3.3.1.1~3,7~]decan]-6'-one
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Overview
Description
5’-Ethyl-7’-methyl-1’,3’-diazaspiro[cyclopentane-1,2’-tricyclo[3311~3,7~]decan]-6’-one is a complex organic compound characterized by its unique spirocyclic structure This compound features a spiro linkage, where two rings are connected through a single atom, creating a rigid and stable framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Ethyl-7’-methyl-1’,3’-diazaspiro[cyclopentane-1,2’-tricyclo[3.3.1.1~3,7~]decan]-6’-one typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process. For example, a precursor with ethyl and methyl substituents can undergo cyclization in the presence of a strong base like sodium hydride (NaH) or a strong acid like sulfuric acid (H₂SO₄).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5’-Ethyl-7’-methyl-1’,3’-diazaspiro[cyclopentane-1,2’-tricyclo[3.3.1.1~3,7~]decan]-6’-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: KMnO₄ in an aqueous medium or CrO₃ in acetic acid.
Reduction: LiAlH₄ in anhydrous ether or NaBH₄ in methanol.
Substitution: Halides (e.g., NaCl) in polar solvents like acetone or amines (e.g., NH₃) in ethanol.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
5’-Ethyl-7’-methyl-1’,3’-diazaspiro[cyclopentane-1,2’-tricyclo[3.3.1.1~3,7~]decan]-6’-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 5’-Ethyl-7’-methyl-1’,3’-diazaspiro[cyclopentane-1,2’-tricyclo[3.3.1.1~3,7~]decan]-6’-one involves its interaction with specific molecular targets. The diaza groups within the spirocyclic structure can form hydrogen bonds or coordinate with metal ions, influencing biological pathways or catalytic processes. The compound’s rigid framework allows for precise binding to target molecules, enhancing its efficacy in various applications.
Comparison with Similar Compounds
Similar Compounds
5’-Ethyl-7’-methyl-1’,3’-diazaspiro[cyclopentane-1,2’-tricyclo[3.3.1.1~3,7~]decan]-5’-one: Similar structure but with a different position of the ketone group.
5’-Ethyl-7’-methyl-1’,3’-diazaspiro[cyclopentane-1,2’-tricyclo[3.3.1.1~3,7~]decan]-7’-one: Similar structure but with a different position of the ketone group.
Uniqueness
The unique spirocyclic structure of 5’-Ethyl-7’-methyl-1’,3’-diazaspiro[cyclopentane-1,2’-tricyclo[3311~3,7~]decan]-6’-one, combined with the presence of diaza groups, distinguishes it from other similar compounds
Properties
Molecular Formula |
C15H24N2O |
---|---|
Molecular Weight |
248.36 g/mol |
IUPAC Name |
5-ethyl-7-methylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,1'-cyclopentane]-6-one |
InChI |
InChI=1S/C15H24N2O/c1-3-14-10-16-8-13(2,12(14)18)9-17(11-14)15(16)6-4-5-7-15/h3-11H2,1-2H3 |
InChI Key |
BTOIREXKMXHNDM-UHFFFAOYSA-N |
Canonical SMILES |
CCC12CN3CC(C1=O)(CN(C2)C34CCCC4)C |
Origin of Product |
United States |
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